molecular formula C6H10ClN3O2S B587045 (4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride CAS No. 1246816-16-9

(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride

Cat. No. B587045
CAS RN: 1246816-16-9
M. Wt: 227.699
InChI Key: IKEURONJLPUALY-FOMJDCLLSA-N
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Description

“(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride” is a potentially useful intermediate in the production of Celebrex, an anti-inflammatory drug . It has the molecular formula C6H10ClN3O2S .


Molecular Structure Analysis

The molecular structure of “(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride” can be represented by the SMILES string Cl.NNc1ccc(cc1)S(N)(=O)=O . Its molecular weight is 223.68 .


Physical And Chemical Properties Analysis

“(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride” is a solid compound . It is soluble in water .

Scientific Research Applications

Metabolic Research

Stable isotope labeling, such as with (4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride, allows researchers to study metabolic pathways in vivo in a safe manner . This compound can be used to trace and quantify various metabolic processes, providing valuable insights into the functioning of biological systems.

Environmental Studies

Stable isotope-labeled compounds like (4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride are used as environmental pollutant standards for the detection of contaminants in air, water, soil, sediment, and food . They can help in understanding the fate and transport of pollutants in the environment.

Clinical Diagnostics

In addition to treating various diseases, isotopes are used for imaging, diagnosis, and newborn screening . (4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride could potentially be used in these applications, providing valuable diagnostic information.

Organic Chemistry

Small molecule compounds labeled with stable isotopes can be used as chemical references for chemical identification, qualitative, quantitative detection, etc . (4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride can be used to study the structure, reaction mechanism, and reaction kinetics of compounds.

Proteomics Research

(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride can be used in proteomics research . It can help in the identification and quantification of proteins, understanding their functions, interactions, and modifications.

Safety and Hazards

The compound is classified as a combustible solid . It should be stored away from oxidizing agents, water/moisture, and bases .

Mechanism of Action

properties

IUPAC Name

2,3,5,6-tetradeuterio-4-hydrazinylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H/i1D,2D,3D,4D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEURONJLPUALY-FOMJDCLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NN)[2H])[2H])S(=O)(=O)N)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride

Synthesis routes and methods

Procedure details

a Celecoxib Analog: Compound 30c, 3-[1-{p-(Sulfonamido)phenyl}-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid., was synthesized by the method depicted in FIG. 2. Briefly, 4′-methylacetophenone and succinnic hydride were reacted in the presence of lithium diisopropanolamine (LDA) and tetrahydrofuran (THF) for 1 hour at −78° C. to produce p-tolyl-4,6-dioxohexanoic acid as a white solid (66% yield). Also sulfanilamide has reacted with sodium nitrite (NaNO2) and concentrated hydrochloric acid at 0-4° C. for 30 minutes, after which tin(II) chloride (SnCl2) was added and the reaction allowed to continue for an additional 4 hours at 0° C. to produce 4-sulfonamidophenylhydrazine hydrochloride as a pale yellow solid (55% yield). The 4,6,dioxo-6-p-tolylhexanoic acid and the 4-sulfonamidophenylhydrazine hydrochloride were then complexed for 16 hours at room temperature in the presence of triethanolamine (TEA) in methanol to produce Compound 30c as a yellow solid (76% yield).
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